N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide

Description

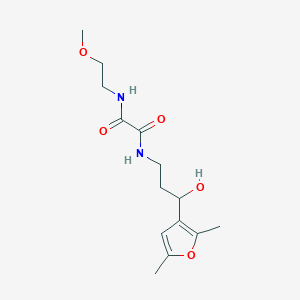

N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. Its structure features two distinct substituents:

- N1-substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group, incorporating a furan ring with methyl groups at positions 2 and 5, and a hydroxyl-bearing propyl chain.

- N2-substituent: A 2-methoxyethyl group, providing ether and alkyl functionalities.

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5/c1-9-8-11(10(2)21-9)12(17)4-5-15-13(18)14(19)16-6-7-20-3/h8,12,17H,4-7H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDPDJPIPFINJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound featuring an oxalamide structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article seeks to compile and analyze the available data regarding the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A furan ring known for its aromatic properties.

- An oxalamide linkage that contributes to its polar characteristics.

- Functional groups that influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have tested various derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA), revealing minimum inhibitory concentrations (MICs) that suggest bactericidal activity.

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 25.9 | Active against S. aureus |

| Compound B | 12.9 | Active against MRSA |

These findings indicate that the oxalamide group may enhance the antimicrobial efficacy of such compounds .

Anti-inflammatory Potential

In vitro studies have shown that several oxalamide derivatives can attenuate lipopolysaccharide-induced NF-κB activation, a critical pathway in inflammation. The anti-inflammatory effects were quantified through cell viability assays and NF-κB activity measurements.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Compound C | 6.5 | Significant anti-inflammatory effect |

| Compound D | 20+ | No significant effect |

These results suggest that structural modifications on the oxalamide backbone can modulate the anti-inflammatory potential of these compounds .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using MTT assays. Compounds were tested at various concentrations to determine their impact on cell viability.

| Concentration (µM) | Viability (%) |

|---|---|

| 20 | >70 |

| 50 | <30 |

The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting potential applications in cancer therapy or as a cytotoxic agent .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated several oxalamides for their activity against bacterial strains. This compound was among those tested and showed promising results against MRSA isolates.

- Inflammation Model : In a model of inflammation induced by lipopolysaccharides, derivatives of this compound demonstrated reduced NF-κB signaling, implicating their role in modulating inflammatory responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The oxalamide core is shared among several compounds, but substituents dictate pharmacological, metabolic, and physicochemical properties. Key analogs include:

Key Observations :

- Substituent Diversity: The target compound’s N1-substituent includes a furan ring and hydroxypropyl chain, contrasting with S336’s aromatic dimethoxybenzyl and pyridyl groups.

- Hydroxypropyl Group : The hydroxyl in the target compound introduces a site for hydrogen bonding (improving solubility) or phase II metabolism (e.g., glucuronidation), unlike S336’s metabolically stable benzyl group .

Metabolic Stability and Pathways

- Target Compound : The 3-hydroxypropyl group may undergo oxidation or conjugation, while the 2-methoxyethyl group could resist hydrolysis. Comparative studies are needed to confirm if its oxalamide core shares S336’s resistance to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.